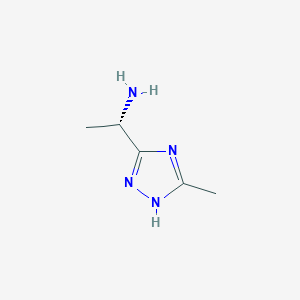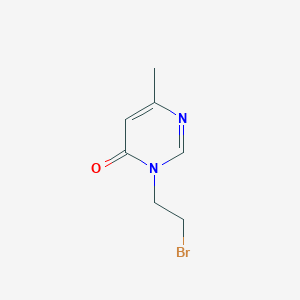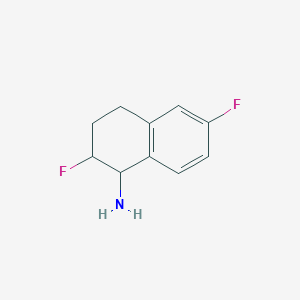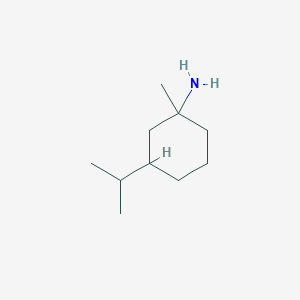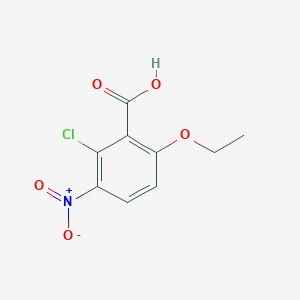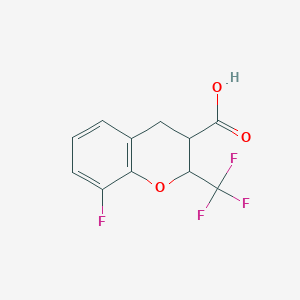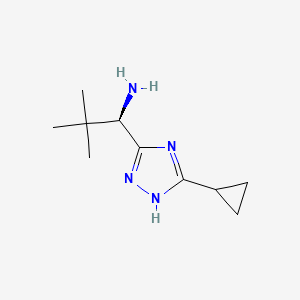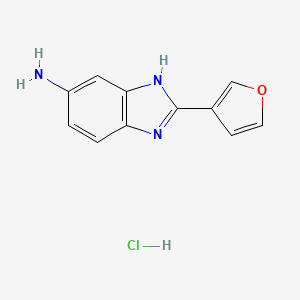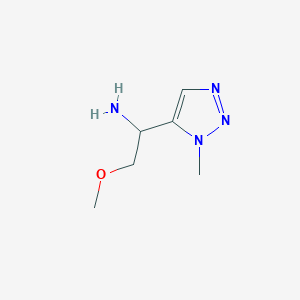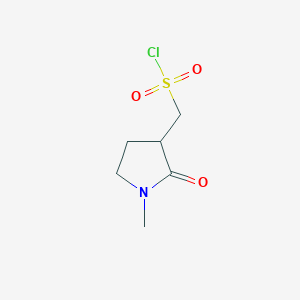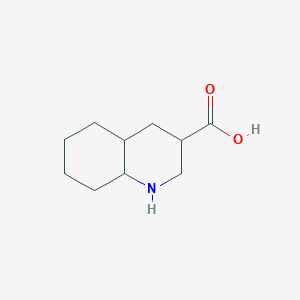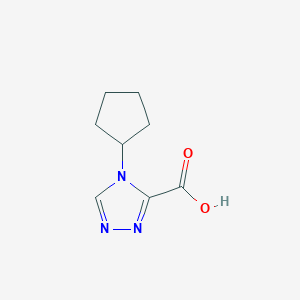![molecular formula C13H16ClNO2 B13208070 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group The presence of the 2-chlorophenyl group adds to its complexity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a halogenated phenyl group is introduced.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. The 2-chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.
相似化合物的比较
1-Amino-1-cyclobutanecarboxylic acid: Lacks the 2-chlorophenyl group, making it less complex.
2-Chlorophenylacetic acid: Lacks the cyclobutane ring and amino group.
Cyclobutane-1,1-dicarboxylic acid: Lacks the amino group and 2-chlorophenyl group.
Uniqueness: 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, amino group, carboxylic acid group, and 2-chlorophenyl group. This combination of functional groups provides a unique set of chemical properties and potential reactivity that distinguishes it from similar compounds.
属性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC 名称 |
1-[2-amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17) |
InChI 键 |
FJAYHBGAJBUFGC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(CN)C2=CC=CC=C2Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


